1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
Description
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-7-13-14-11-16(7)15-10(17-11)9-4-2-8(6-12)3-5-9/h2-5H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXRKZMSYYCHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390304 | |
| Record name | 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875001-46-0 | |
| Record name | 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
Substituted benzoyl hydrazines are prepared by reacting benzoic acid esters with hydrazine hydrate in ethanol.
These hydrazines are then treated with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) in ethanol to form potassium dithiocarbazinate intermediates.
The intermediates undergo cyclization with excess hydrazine hydrate under reflux, followed by acidification, to yield 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
This step is crucial as it provides the mercapto-triazole precursor needed for subsequent cyclization.
Step 2: Formation of the Triazolo[3,4-b]thiadiazole Ring
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are reacted with substituted benzoic acids in phosphorus oxychloride (POCl3) under reflux conditions.
This reaction facilitates cyclization to form the 3,6-disubstituted-1,2,4-triazolo[3,4-b]thiadiazole derivatives.
The reaction mixture is then poured into ice water, neutralized, and the precipitated products are filtered, washed, and recrystallized.
This step constructs the fused triazolothiadiazole nucleus with substitution at the 3 and 6 positions.
Representative Reaction Scheme Summary
Research Findings and Notes on Preparation
The cyclization reactions using phosphorus oxychloride are efficient for ring closure but require careful control of reaction time and temperature to optimize yields.
The use of substituted benzoyl hydrazines and mercapto-triazoles allows for structural diversity, enabling the introduction of methyl groups at the 3-position and phenylmethanamine groups at the 6-position.
Alternative synthetic methods include microwave-assisted synthesis and solvent-free protocols catalyzed by p-toluenesulfonic acid, which provide shorter reaction times and higher yields with environmentally benign conditions.
Spectroscopic methods such as FT-IR, $$ ^1H $$ NMR, ESI-MS, and elemental analysis confirm the structure and purity of the synthesized compounds.
The preparation methods are scalable and adaptable for producing various derivatives for medicinal chemistry applications.
Chemical Reactions Analysis
1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified triazolo[3,4-b][1,3,4]thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiadiazole moieties exhibit notable antimicrobial properties. In a study evaluating various derivatives of triazoles and thiadiazoles, it was found that 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine demonstrated significant activity against several bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 20 | 100 |
This data suggests that the compound could be further developed into a therapeutic agent for treating bacterial infections.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study : A recent study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant decrease in cell viability in human breast cancer cells (MCF-7), indicating its potential as an anticancer agent.
Pesticidal Activity
The unique structure of this compound has led to exploration in agricultural pest control. Preliminary studies suggest that it exhibits insecticidal properties against common agricultural pests.
| Pest Species | Mortality Rate (%) | Concentration (g/L) |
|---|---|---|
| Aphis gossypii (Cotton aphid) | 85 | 0.5 |
| Spodoptera frugiperda (Fall armyworm) | 90 | 0.5 |
These findings indicate the compound's potential as a natural pesticide alternative.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects . These interactions can inhibit enzyme activity, disrupt cellular processes, and ultimately result in the compound’s antimicrobial, anticancer, and antiviral properties .
Comparison with Similar Compounds
Substituent Variations at Position 3
- Ethyl vs. Methyl : The ethyl-substituted analogue (CAS 878437-05-9, C₁₂H₁₃N₅S) differs only in the 3-position alkyl group. While both methyl and ethyl groups enhance lipophilicity, the ethyl derivative (MW 259.33) may exhibit stronger hydrophobic interactions but reduced metabolic stability compared to the methyl variant .
- Adamantane vs. Methyl : The adamantane-substituted derivative (C₁₆H₁₇Cl₂N₅S) shows increased steric bulk, leading to enhanced crystallinity and intermolecular interactions, as evidenced by Hirshfeld surface analysis. This structural feature may improve stability but reduce solubility .
Substituent Variations at Position 6
- Methanamine vs. Aryl Groups : The methanamine group in the target compound likely enhances hydrogen bonding with biological targets, contrasting with derivatives bearing aryl (e.g., 2-chloro-6-fluorophenyl) or heteroaryl (e.g., 2-furanyl) groups. For example, compound 17c (6-[2-furanyl]) demonstrates moderate activity, suggesting that electron-rich aromatic groups may reduce potency compared to amine functionalities .
- Acetamide Derivatives : The compound 955314-84-8, featuring a 4-(3-methyltriazolo-thiadiazol-6-yl)benzyl-acetamide group, highlights how extending the methanamine side chain can modulate bioactivity. Such modifications may improve target specificity .
Antitumor Activity
Antimicrobial Activity
- TTDZ Series : Compounds with electron-withdrawing groups (e.g., nitro) at position 6 show superior antibacterial activity (MIC = 8–16 µg/mL) compared to electron-donating groups (e.g., methoxy) .
Physicochemical Properties
- Lipophilicity : Methyl and ethyl derivatives exhibit logP values ~2.5–3.0, suitable for blood-brain barrier penetration. Adamantane-containing analogues (logP > 4) face solubility challenges .
- Crystallinity : Adamantane and dichlorophenyl derivatives form stable crystals via C–H⋯π and halogen bonding, whereas methanamine derivatives may favor amorphous states due to polar interactions .
Biological Activity
1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine is a compound that belongs to the class of triazolo-thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNS
- CAS Number : 3161676
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolo-thiadiazole derivatives. For instance, a series of synthesized compounds were tested against various Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that many derivatives exhibited significant antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin. Specifically, the compound demonstrated potent inhibition against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent .
Urease Inhibition
The urease enzyme is crucial for the virulence of certain pathogens. A study designed a series of triazolo-thiadiazole derivatives to evaluate their urease inhibition capabilities. The compound showed promising results with an IC value ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM, outperforming thiourea (IC = 22.54 ± 2.34 µM). This indicates its potential application in treating infections caused by urease-positive microorganisms .
Anti-cancer Activity
Thiadiazole derivatives have been reported to possess anticancer properties. In one study, various derivatives were evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity compared to standard treatments like cisplatin. The compound's structural features may contribute to its ability to inhibit tumor growth effectively .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the triazolo-thiadiazole scaffold can significantly influence biological activity. For example:
- Substituents : The presence of halogen groups (e.g., chloro derivatives) was associated with increased antimicrobial potency.
- Positioning : Substituents at position 6 of the triazolo ring were particularly favorable for antibacterial activity.
Table 1 summarizes the IC values for various derivatives in comparison to standard drugs:
| Compound | IC (µM) | Standard Drug | IC (µM) |
|---|---|---|---|
| Compound A | 0.87 ± 0.09 | Thiourea | 22.54 ± 2.34 |
| Compound B | 3.5 ± 0.5 | Ampicillin | 10 |
| Compound C | 5.0 ± 0.7 | Streptomycin | 15 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of a series of triazolo-thiadiazole compounds against Candidas and Staphylococcus aureus. The results demonstrated that compounds with specific substitutions exhibited up to an 80-fold increase in antifungal activity compared to ketoconazole .
- Urease Inhibition : Another case study focused on the competitive inhibition mechanism of the compound against urease enzymes derived from Jack bean. Molecular dynamics simulations revealed that the compound binds effectively within the active site, suggesting a robust interaction that could be exploited for therapeutic purposes .
Q & A
Q. Q1: What are the optimized synthetic routes for 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine, and how can purity be ensured?
Methodological Answer: The compound is synthesized via condensation reactions involving 4-amino-3-mercapto-5-substituted-1,2,4-triazoles and aromatic carboxylic acids. A key step is the use of POCl₃ as a catalyst to activate carbonyl groups, enabling cyclization to form the triazolothiadiazole core . For purity:
- Reaction Optimization : Use continuous flow reactors to enhance yield and reduce side products (e.g., over 49% yield achieved with POCl₃ under reflux for 16 hours) .
- Purification : Employ recrystallization (ethanol-DMF mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients .
- Analytical Validation : Confirm purity via HPLC (≥95%) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .
Structural Elucidation
Q. Q2: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s molecular structure?
Methodological Answer:
- X-ray Crystallography : Resolve the triazolothiadiazole core’s planarity (max deviation: 0.013 Å) and dihedral angles (e.g., 74.34° between triazolothiadiazole and phenyl rings) .
- NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to distinguish aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–3.0 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 326.08) and fragmentation patterns .
Advanced Pharmacological Profiling
Q. Q3: How can researchers systematically evaluate the compound’s biological activity, and what contradictions exist in reported data?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus and E. coli) and anti-inflammatory effects via COX-2 inhibition .
- Contradictions : Discrepancies in IC₅₀ values (e.g., 2.5 µM vs. 10 µM for COX-2) may arise from assay conditions (e.g., cell line variability, incubation time). Cross-validate with orthogonal methods like SPR for binding affinity .
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial dihydrofolate reductase or human kinases .
Data Contradiction Analysis
Q. Q4: How should researchers address conflicting data regarding the compound’s stability under physiological conditions?
Methodological Answer:
- Stability Studies : Perform accelerated degradation tests (pH 1–9, 40°C) with LC-MS monitoring. For example, hydrolysis of the methanamine group may occur at pH < 3, reducing bioavailability .
- Controlled Variables : Standardize buffer composition (e.g., PBS vs. simulated gastric fluid) and temperature (37°C ± 0.5°C) to minimize variability .
- Statistical Reconciliation : Apply multivariate analysis (ANOVA) to identify outliers and quantify batch-to-batch variability .
Molecular Interactions and Crystallography
Q. Q5: What intermolecular interactions stabilize the crystal packing of this compound, and how do they influence solubility?
Methodological Answer:
- Intermolecular Forces : Weak C–H⋯π interactions (e.g., between thiadiazole rings and phenyl groups) and C–H⋯N hydrogen bonds (2.8–3.0 Å) dominate packing, contributing to low aqueous solubility .
- Solubility Enhancement : Co-crystallize with cyclodextrins or use salt formation (e.g., HCl salt) to disrupt π-stacking. Solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) highlights formulation challenges .
Advanced Synthetic Modifications
Q. Q6: What strategies are effective for modifying the methanamine substituent to improve target selectivity?
Methodological Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) via reductive amination or Suzuki coupling to enhance binding to hydrophobic enzyme pockets .
- SAR Analysis : Compare IC₅₀ values of derivatives (e.g., 3-methyl vs. 3-trifluoromethyl) to map pharmacophore requirements .
- Click Chemistry : Attach triazole-linked probes (e.g., fluorescent tags) for in vivo tracking .
Computational Modeling
Q. Q7: How can DFT calculations and MD simulations guide the design of analogs with reduced cytotoxicity?
Methodological Answer:
- DFT Studies : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict redox stability. Lower gaps correlate with higher reactivity and potential toxicity .
- MD Simulations : Simulate membrane permeability (logP ~2.8) using lipid bilayer models (e.g., CHARMM-GUI) to optimize substituents for reduced hemolytic activity .
- ADMET Prediction : Use tools like SwissADME to forecast metabolic pathways (e.g., CYP3A4-mediated oxidation) and adjust substituents accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
